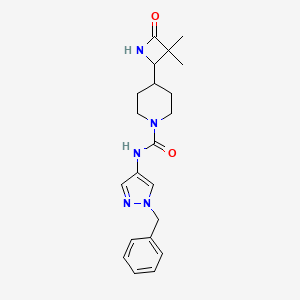

![molecular formula C14H10N4O5S B2835327 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 865285-86-5](/img/structure/B2835327.png)

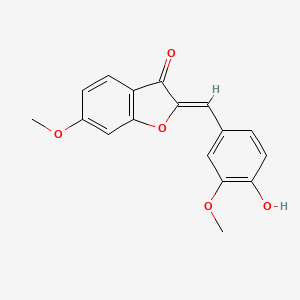

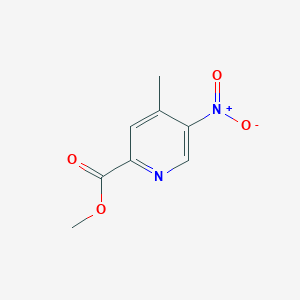

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a nitrothiophene ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Chemical Reactions Analysis

Oxadiazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or as core structures in medicinal chemistry .Applications De Recherche Scientifique

Synthesis and Biological Activities

The compound N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide has been the focus of various research studies due to its potential biological activities and applications in medicinal chemistry. Although the specific compound mentioned was not directly found in the literature, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities, demonstrating the interest in this class of compounds for scientific research.

Antidiabetic Activity : A study by Lalpara et al. (2021) synthesized a series of N-substituted dihydropyrimidine derivatives, related in structural motif to the query compound, and evaluated them for in vitro antidiabetic activity using the α-amylase inhibition assay. This suggests a potential application of similar compounds in the treatment or management of diabetes through enzyme inhibition mechanisms (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Anticancer Properties : Another study focused on novel derivatives of 1,3,4-oxadiazoles containing a phenyl thiophene moiety, similar to the query compound, demonstrated anticancer properties. The synthesized compounds were tested against HepG2, Caco-2, and PANC-1 cell lines, showing promising cytotoxicity, indicating their potential as anticancer agents (Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014).

Corrosion Inhibition : In the field of materials science, Bouklah et al. (2006) investigated the corrosion inhibitory effects of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole on mild steel in sulfuric acid medium. The findings revealed that such compounds can offer high efficiency as corrosion inhibitors, providing insights into the potential industrial applications of similar compounds in protecting metals against corrosion (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Nematocidal Activity : Research by Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with a thiadiazole amide group and evaluated their nematocidal activities. Some of these compounds showed significant activity against Bursaphelenchus xylophilus, indicating their potential use in agricultural settings to control nematode pests (Liu, Wang, Zhou, & Gan, 2022).

Propriétés

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5S/c1-22-9-5-3-2-4-8(9)13-16-17-14(23-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNZQECTPZOKJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-[3-(prop-2-enoylamino)propanoylamino]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2835247.png)

![4-(3-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2835250.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide](/img/structure/B2835265.png)

![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2835266.png)